Methyl 7-(2,4-dichlorophenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
METHYL 7-(2,4-DICHLOROPHENYL)-6-(THIOPHENE-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a tetrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of METHYL 7-(2,4-DICHLOROPHENYL)-6-(THIOPHENE-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE involves multiple steps, including the formation of the tetrazolo[1,5-a]pyrimidine ring system and subsequent functionalization. Common synthetic routes include multicomponent reactions, condensation reactions, and intramolecular cyclizations . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 7-(2,4-DICHLOROPHENYL)-6-(THIOPHENE-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazolo[1,5-a]pyrimidine core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other tetrazolo[1,5-a]pyrimidine derivatives, which share the core structure but differ in their substituents.
Properties
Molecular Formula |
C17H11Cl2N5O3S |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
methyl 7-(2,4-dichlorophenyl)-6-(thiophene-2-carbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H11Cl2N5O3S/c1-27-16(26)13-12(15(25)11-3-2-6-28-11)14(24-17(20-13)21-22-23-24)9-5-4-8(18)7-10(9)19/h2-7,14H,1H3,(H,20,21,23) |
InChI Key |
ZJPRCMOQKDTZKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(N2C(=NN=N2)N1)C3=C(C=C(C=C3)Cl)Cl)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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